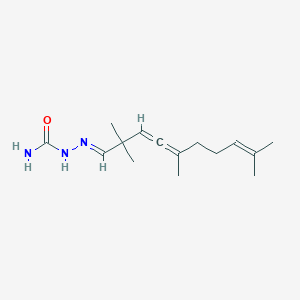

![molecular formula C17H16N2O3S B5511411 N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)

N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines have been synthesized through a one-pot multi-component reaction, showcasing the efficiency of such methods in constructing complex heterocyclic structures (Abdelwahab et al., 2023). Similar synthetic strategies may be applicable to the synthesis of N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide, utilizing appropriate starting materials and reaction conditions tailored to the desired molecular framework.

Molecular Structure Analysis

The molecular structure of complex organic compounds is key to understanding their chemical behavior and interactions. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used for structural characterization. For instance, the molecular structures of several compounds have been confirmed through these techniques, providing insights into their conformation and electronic properties (Pailloux et al., 2007). Such analytical approaches would be essential for the detailed structural elucidation of N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide.

Chemical Reactions and Properties

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Studies on related compounds have explored various chemical reactions, including oxidation and cyclization, to modify molecular frameworks and introduce new functionalities (Goncharov et al., 2015). These reactions not only extend the chemical diversity of the compounds but also provide insights into their chemical properties and potential applications.

Scientific Research Applications

Oxidation Reactivity and Synthetic Routes

Synthetic pathways to related pyridine derivatives, including the oxidation reactions of compounds with structural similarities to N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide, have been studied extensively. These routes highlight the chemical flexibility and reactivity of such compounds, paving the way for diverse applications in chemical synthesis and drug development (Pailloux et al., 2007).

Neuropharmacological Potential

Research into pyridine derivatives has revealed significant neuropharmacological potential, including the development of selective receptor antagonists that demonstrate efficacy in preclinical models of anxiety. This indicates the possible application of N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide and similar compounds in the treatment of neurological disorders (Cosford et al., 2003).

Insecticidal Applications

Pyridine derivatives have also been identified for their potent insecticidal activities. Studies on similar compounds have demonstrated their effectiveness against various pests, suggesting potential agricultural applications for N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide (Bakhite et al., 2014).

Antimicrobial Properties

The synthesis and evaluation of pyridine and pyrimidinone derivatives, starting from citrazinic acid, have shown good antimicrobial activities. This suggests that N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide could potentially be explored for its antimicrobial properties, adding to its versatility in scientific research (Hossan et al., 2012).

Cognitive Enhancement and Neuroprotection

A series of N-[(dialkylamino)alkyl]-2-oxo-1-pyrrolidineacetamides, including compounds structurally related to N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide, has shown promise in reversing electroconvulsive shock-induced amnesia in mice. These findings indicate potential therapeutic applications in cognitive enhancement and neuroprotection, further highlighting the broad scientific research applications of such compounds (Butler et al., 1984).

properties

IUPAC Name |

N-methyl-2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-11-8-12-9-22-17(21)15(12)16(18-11)23-10-14(20)19(2)13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYVUOUSOYNVLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=N1)SCC(=O)N(C)C3=CC=CC=C3)C(=O)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

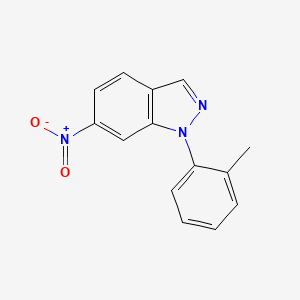

![3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)

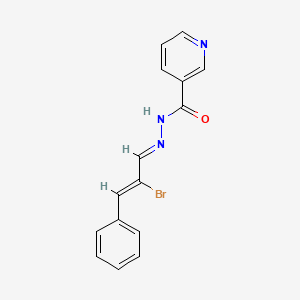

![4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5511341.png)

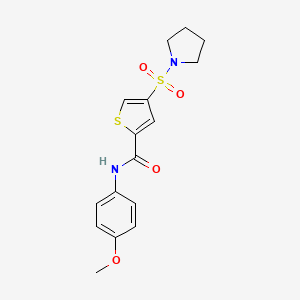

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5511349.png)

![1-cyclopentyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B5511352.png)

![2-({4-[(3,4-dimethoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B5511359.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5511371.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5511381.png)

![ethyl 2-cyano-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}acrylate](/img/structure/B5511385.png)

![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)

![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)